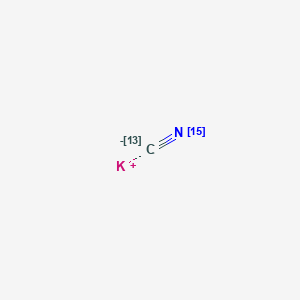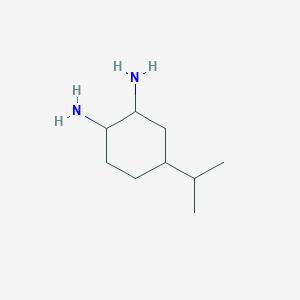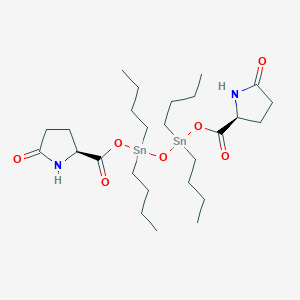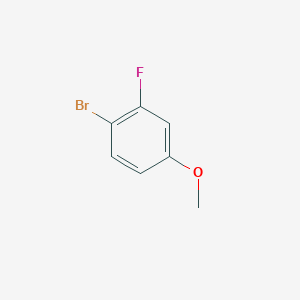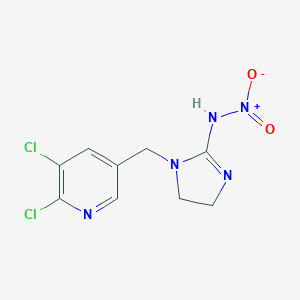
N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine is a synthetic compound belonging to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties . This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
準備方法
The synthesis of N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine involves several steps. One common method starts with the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain various electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include polar aprotic solvents, basic or acidic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex acridine derivatives.
Biology: The compound is studied for its potential biological activities, including antitumor and antimicrobial effects.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation prevents DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The compound’s unique planar ring structure allows it to interact effectively with various biomolecular targets.
類似化合物との比較
Similar compounds to N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine include:
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine: This compound has a similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
N-(4-(4-Phenyl-1-piperazinyl)phenyl)-9-acridinamine: This variant has a phenyl group on the piperazine ring, which may alter its biological activity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.
特性
CAS番号 |
143069-08-3 |
|---|---|
分子式 |
C25H26N4 |
分子量 |
382.5 g/mol |
IUPAC名 |
N-[4-(4-ethylpiperazin-1-yl)phenyl]acridin-9-amine |
InChI |
InChI=1S/C25H26N4/c1-2-28-15-17-29(18-16-28)20-13-11-19(12-14-20)26-25-21-7-3-5-9-23(21)27-24-10-6-4-8-22(24)25/h3-14H,2,15-18H2,1H3,(H,26,27) |
InChIキー |
CUVBGWMAORETGV-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
正規SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Key on ui other cas no. |
143069-08-3 |
同義語 |
N-[4-(4-ethylpiperazin-1-yl)phenyl]acridin-9-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)


